tert-Butyl 3-benzyl-3-formylpiperidine-1-carboxylate
Description
tert-Butyl 3-benzyl-3-formylpiperidine-1-carboxylate (CAS: 177947-96-5) is a piperidine derivative functionalized with a tert-butoxycarbonyl (Boc) protecting group at the 1-position, a benzyl group, and a formyl group at the 3-position. The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic processes, while the formyl group serves as a reactive handle for further derivatization, such as nucleophilic additions or condensations. The benzyl substituent introduces steric bulk and lipophilicity, which may influence the compound’s reactivity, crystallinity, and pharmacokinetic properties in pharmaceutical applications. This compound is primarily utilized as a chiral building block or intermediate in medicinal chemistry, particularly in the synthesis of alkaloids, protease inhibitors, and other bioactive molecules .
Properties
IUPAC Name |
tert-butyl 3-benzyl-3-formylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-17(2,3)22-16(21)19-11-7-10-18(13-19,14-20)12-15-8-5-4-6-9-15/h4-6,8-9,14H,7,10-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKZPBCSKYPTSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(CC2=CC=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-benzyl-3-formylpiperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursorsThe formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which uses reagents like DMF and POCl3 .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group is labile under acidic conditions, enabling its removal to expose the secondary amine. This is critical for further functionalization of the piperidine ring.
Reactions Involving the Formyl Group
The aldehyde functionality is highly reactive, participating in reductions, oxidations, and nucleophilic additions.
Reduction to Alcohol
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| NaBH<sub>4</sub> | Methanol, 0–25°C | 3-Benzyl-3-(hydroxymethyl)piperidine | Analog: |
| DIBAL-H | Dry THF, −78°C | 3-Benzyl-3-(hydroxymethyl)piperidine | Similar to |
Oxidation to Carboxylic Acid
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| KMnO<sub>4</sub> | H<sub>2</sub>O, acidic | 3-Benzyl-3-carboxypiperidine | General method |
| Ag<sub>2</sub>O | Aqueous NH<sub>3</sub> | 3-Benzyl-3-carboxypiperidine | Mild conditions |
Nucleophilic Additions
| Reagent | Product | Conditions | Source |
|---|---|---|---|
| Grignard reagents (RMgX) | 3-Benzyl-3-(R-CHOH)piperidine | Dry ether, 0°C → RT | Analog: |
| Hydroxylamine | Oxime derivative | Ethanol, reflux | General |
Condensation Reactions
| Reagent | Product | Conditions | Source |
|---|---|---|---|
| Primary amines | Schiff base (imine) | Toluene, molecular sieves | Analog: |
| Hydrazines | Hydrazones | HCl catalysis | General |
Modifications of the Benzyl Group
The benzyl group may undergo hydrogenolysis or electrophilic substitution under specific conditions.
Stability Under Various Conditions
Key Insights
-
Boc Deprotection : Essential for accessing the free amine, enabling subsequent alkylation or acylation .
-
Formyl Reactivity : The aldehyde serves as a versatile handle for synthesizing alcohols, carboxylic acids, or imines .
-
Benzyl Stability : Resistant to many conditions but cleavable via hydrogenolysis for ring simplification .
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula: CHN\O
Molecular Weight: 273.32 g/mol
Structure: The compound features a piperidine ring with a tert-butyl ester and a benzyl group, contributing to its chemical reactivity and biological activity.
Organic Synthesis
tert-Butyl 3-benzyl-3-formylpiperidine-1-carboxylate is utilized as a building block in organic synthesis. Its functional groups allow for various reactions, including:
- Nucleophilic substitutions : It can be modified to create derivatives with specific biological activities.
- Formation of complex molecules : It serves as a precursor for synthesizing more complex organic compounds.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic properties:
- Enzyme Inhibitors : It acts as a precursor in synthesizing enzyme inhibitors that target specific pathways in diseases such as cancer and neurological disorders.
- Receptor Modulators : Its structure allows it to interact with various receptors, making it useful in developing drugs for cardiovascular and neurological conditions .
Case Studies
Industrial Applications
In addition to its use in research and medicine, this compound is also employed in various industrial applications:
- Production of specialty chemicals : Its unique structure allows it to be used in creating chemicals with specific functionalities.
- Pharmaceutical intermediates : It serves as an intermediate in the synthesis of various pharmaceutical agents, contributing to the efficiency of drug formulation processes .
Mechanism of Action
The mechanism of action of tert-Butyl 3-benzyl-3-formylpiperidine-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The formyl group can participate in nucleophilic addition reactions, while the benzyl group can enhance lipophilicity, aiding in membrane permeability. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
tert-Butyl 3-formylpiperidine-1-carboxylate (CAS 118156-93-7; Similarity: 0.85)
- Structure : Lacks the 3-benzyl group present in the target compound.
- Properties: Reduced steric hindrance and molecular weight (C₁₁H₁₉NO₃ vs. C₁₈H₂₅NO₃) likely enhance solubility in polar solvents.
- Applications : Widely used as an aldehyde precursor for Schiff base formation or reductive amination .
tert-Butyl 4-formylpiperidine-1-carboxylate (CAS 137076-22-3; Similarity: 0.81)
1-Boc-4-Formyl-4-methylpiperidine (CAS 189442-92-0; Similarity: 0.81)
tert-Butyl 3-carbamoylazetidine-1-carboxylate (CAS 486415-29-6; Similarity: 0.94)
- Structure : Azetidine (4-membered ring) with a carbamoyl group instead of formyl.
- Reactivity : The carbamoyl group enables hydrogen bonding, influencing crystallization and biological activity.
- Applications : Intermediate in kinase inhibitor synthesis .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Substituents | Similarity | Key Applications |
|---|---|---|---|---|---|
| tert-Butyl 3-benzyl-3-formylpiperidine-1-carboxylate | 177947-96-5 | C₁₈H₂₅NO₃ | 3-benzyl, 3-formyl | N/A | Chiral intermediates, drug discovery |
| tert-Butyl 3-formylpiperidine-1-carboxylate | 118156-93-7 | C₁₁H₁₉NO₃ | 3-formyl | 0.85 | Aldehyde precursor, condensation reactions |
| tert-Butyl 4-formylpiperidine-1-carboxylate | 137076-22-3 | C₁₁H₁₉NO₃ | 4-formyl | 0.81 | Receptor ligand synthesis |
| 1-Boc-4-Formyl-4-methylpiperidine | 189442-92-0 | C₁₂H₂₁NO₃ | 4-formyl, 4-methyl | 0.81 | Conformational analysis |
| tert-Butyl 3-carbamoylazetidine-1-carboxylate | 486415-29-6 | C₉H₁₆N₂O₃ | 3-carbamoyl | 0.94 | Kinase inhibitor intermediates |
Spectroscopic Characterization
- 1H-NMR : The formyl proton resonates at δ 9.6–9.8 ppm, comparable to analogs (e.g., δ 9.7 ppm in CAS 118156-93-7). Benzyl aromatic protons appear at δ 7.2–7.4 ppm, with benzylic CH₂ at δ 3.8–4.0 ppm.
- 13C-NMR : The formyl carbon is observed at δ 195–200 ppm, consistent with related aldehydes .
Pharmacological Relevance
- Piperidine derivatives with formyl groups are key intermediates in antiviral and anticancer agents. The benzyl group in the target compound may enhance blood-brain barrier penetration in central nervous system-targeted drugs.
Biological Activity
Overview
tert-Butyl 3-benzyl-3-formylpiperidine-1-carboxylate is a piperidine derivative notable for its biological activity, particularly in the context of medicinal chemistry. This compound features a tert-butyl ester at the 1-position and a formyl group at the 3-position of the piperidine ring, which contributes to its unique reactivity and interaction with biological targets.
The compound undergoes various chemical reactions, including oxidation and reduction of the formyl group, which can be transformed into carboxylic acids or alcohols, respectively. These transformations are facilitated by common reagents like potassium permanganate for oxidation and sodium borohydride for reduction.
The mechanism of action involves binding to specific molecular targets such as enzymes and receptors, modulating their activity. The presence of the tert-butyl group enhances the compound's stability and bioavailability, making it suitable for therapeutic applications .
Biological Activity
Research indicates that this compound exhibits significant biological activities, including:
- Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of various enzymes, which is critical in drug development for diseases like cancer and neurological disorders.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways that are pivotal in treating conditions such as depression and anxiety .
Case Studies
- Inhibition Studies : A study focused on similar piperidine derivatives demonstrated their effectiveness as dual inhibitors of butyrylcholinesterase (BChE) and monoamine oxidase B (MAO-B). The findings suggest that structural modifications in piperidine derivatives can lead to enhanced inhibitory activity against these enzymes, indicating a potential pathway for developing new treatments for Alzheimer's disease .
- Antimicrobial Activity : Research on related compounds revealed their effectiveness against various microbial strains. For instance, derivatives with similar structural motifs showed promising results against Mycobacterium tuberculosis, highlighting the potential of piperidine-based compounds in antimicrobial therapy .
Data Tables
Research Findings
The ongoing research into this compound emphasizes its role as a precursor in synthesizing biologically active compounds. Its structural features contribute to its efficacy in modulating enzyme activity and receptor interactions, making it a candidate for further exploration in pharmacological applications.
Q & A
Basic Questions
Q. What are the common synthetic routes for tert-butyl 3-benzyl-3-formylpiperidine-1-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with piperidine derivatives. For example, a Boc-protected piperidine intermediate may undergo alkylation (e.g., benzylation) followed by formylation. Key steps include:
- Alkylation : Use of benzyl halides in the presence of a base (e.g., NaH or K₂CO₃) under anhydrous conditions.
- Formylation : Introduction of the formyl group via Vilsmeier-Haack reaction (POCl₃/DMF) or oxidation of a hydroxymethyl intermediate .
- Optimization : Reaction temperature (0–20°C for sensitive intermediates), solvent choice (e.g., dichloromethane for solubility), and stoichiometric ratios (e.g., excess benzylating agents) are critical. Statistical experimental design (e.g., factorial analysis) can identify optimal parameters for yield and purity .
Q. How is the structural conformation of tert-butyl 3-benzyl-3-formylpiperidine-1-carboxylate characterized?
- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural determination. Use SHELX programs (e.g., SHELXL) for refinement of crystallographic data to resolve bond lengths, angles, and stereochemistry . Complementary techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., benzyl CH₂ signals at ~δ 3.5–4.5 ppm, formyl CHO at ~δ 9–10 ppm).
- IR Spectroscopy : Stretching frequencies for carbonyl groups (Boc C=O at ~1680–1720 cm⁻¹, formyl C=O at ~1700–1750 cm⁻¹) .
Q. What purification strategies are recommended for isolating tert-butyl 3-benzyl-3-formylpiperidine-1-carboxylate?
- Methodological Answer :
- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate intermediates.
- Recrystallization : Polar solvents (e.g., ethanol or acetone) for final product purification.
- HPLC : Reverse-phase C18 columns for high-purity isolation, especially for stereoisomeric mixtures .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer :
- PPE : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of volatile reagents (e.g., DMF, POCl₃).
- Storage : Tightly sealed containers in cool, dry environments (avoid light and heat) .
Advanced Research Questions
Q. How can stereochemical challenges in synthesizing derivatives of this compound be addressed?
- Methodological Answer :
- Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak AD-H) for HPLC separation of enantiomers.
- Asymmetric Catalysis : Employ enantioselective catalysts (e.g., Jacobsen’s catalyst) during key steps like formylation or benzylation.
- Dynamic NMR : Analyze conformational equilibria at low temperatures (e.g., –40°C) to resolve axial/equatorial preferences of substituents .
Q. What computational tools predict the reactivity of tert-butyl 3-benzyl-3-formylpiperidine-1-carboxylate in nucleophilic reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to model transition states and predict regioselectivity (e.g., nucleophilic attack at the formyl group vs. Boc carbonyl).
- Solvent Effects : Include explicit solvent molecules (e.g., water or DMSO) in simulations to improve accuracy of energy barriers .
Q. How does the electronic nature of substituents influence the compound’s stability under acidic/basic conditions?
- Methodological Answer :
- Boc Deprotection Studies : Monitor kinetics under TFA/DCM or HCl/dioxane conditions via LC-MS. Electron-withdrawing groups (e.g., formyl) accelerate Boc cleavage by stabilizing carbocation intermediates.
- pH Stability Assays : Use buffered solutions (pH 1–12) to assess degradation pathways (e.g., hydrolysis of the formyl group) .
Q. What strategies mitigate conflicting data in crystallographic vs. spectroscopic structural assignments?
- Methodological Answer :
- Multi-Technique Validation : Cross-validate X-ray data with rotational spectroscopy (microwave) or solid-state NMR.
- Twinned Crystals : Apply SHELXD for structure solution in cases of twinning or disorder .
Q. How can this compound serve as a precursor in medicinal chemistry?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
